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molecular formula C11H15N3O2 B1501286 Methyl 5-(piperidin-1-yl)pyrazine-2-carboxylate CAS No. 1017603-80-3

Methyl 5-(piperidin-1-yl)pyrazine-2-carboxylate

Cat. No. B1501286
M. Wt: 221.26 g/mol
InChI Key: JRAKMRDSYIXCPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COC(=O)c1cnc(OS(C)(=O)=O)cn1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH2:16]1[CH2:17][CH2:18][NH:19][CH2:20][CH2:21]1.[CH3:1][O:2][C:3](=[O:4])[c:5]1[n:6][cH:7][c:8]([O:11][S:12]([CH3:13])(=[O:14])=[O:15])[n:9][cH:10]1>>[CH3:1][O:2][C:3](=[O:4])[c:5]1[n:6][cH:7][c:8]([N:19]2[CH2:18][CH2:17][CH2:16][CH2:21][CH2:20]2)[n:9][cH:10]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
C1CCNCC1
Name
COC(=O)c1cnc(OS(C)(=O)=O)cn1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COC(=O)c1cnc(OS(C)(=O)=O)cn1

Outcomes

Product
Name
Type
product
Smiles
COC(=O)c1cnc(N2CCCCC2)cn1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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